Cas no 1262411-49-3 ((4-methyltetrahydrothiopyran-4-yl)methanamine)

(4-methyltetrahydrothiopyran-4-yl)methanamine 化学的及び物理的性質
名前と識別子
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- (4-methyltetrahydro-2H-thiopyran-4-yl)methanamine
- (4-methyltetrahydrothiopyran-4-yl)methanamine
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- インチ: 1S/C7H15NS/c1-7(6-8)2-4-9-5-3-7/h2-6,8H2,1H3
- InChIKey: FGZMGDHKFMIWJC-UHFFFAOYSA-N
- SMILES: C(C1(C)CCSCC1)N
(4-methyltetrahydrothiopyran-4-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8101-10G |
(4-methyltetrahydrothiopyran-4-yl)methanamine |
1262411-49-3 | 95% | 10g |
¥ 23,991.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8101-5G |
(4-methyltetrahydrothiopyran-4-yl)methanamine |
1262411-49-3 | 95% | 5g |
¥ 14,394.00 | 2023-04-05 | |
Chemenu | CM562328-250mg |
(4-Methyltetrahydro-2H-thiopyran-4-yl)methanamine |
1262411-49-3 | 95%+ | 250mg |
$*** | 2023-03-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8101-100mg |
(4-methyltetrahydrothiopyran-4-yl)methanamine |
1262411-49-3 | 95% | 100mg |
¥1179.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128889-500mg |
(4-Methyltetrahydro-2H-thiopyran-4-yl)methanamine |
1262411-49-3 | 98% | 500mg |
¥4888.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8101-1.0g |
(4-methyltetrahydrothiopyran-4-yl)methanamine |
1262411-49-3 | 95% | 1.0g |
¥4711.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8101-500.0mg |
(4-methyltetrahydrothiopyran-4-yl)methanamine |
1262411-49-3 | 95% | 500.0mg |
¥3143.0000 | 2024-07-28 | |
Chemenu | CM562328-100mg |
(4-Methyltetrahydro-2H-thiopyran-4-yl)methanamine |
1262411-49-3 | 95%+ | 100mg |
$*** | 2023-03-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8101-100MG |
(4-methyltetrahydrothiopyran-4-yl)methanamine |
1262411-49-3 | 95% | 100MG |
¥ 1,201.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8101-1g |
(4-methyltetrahydrothiopyran-4-yl)methanamine |
1262411-49-3 | 95% | 1g |
¥4711.0 | 2024-04-25 |
(4-methyltetrahydrothiopyran-4-yl)methanamine 関連文献
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
(4-methyltetrahydrothiopyran-4-yl)methanamineに関する追加情報
Recent Advances in the Application of (4-methyltetrahydrothiopyran-4-yl)methanamine (CAS: 1262411-49-3) in Chemical Biology and Pharmaceutical Research
The compound (4-methyltetrahydrothiopyran-4-yl)methanamine (CAS: 1262411-49-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic amine, characterized by a thiopyran ring with a methyl substituent at the 4-position, serves as a versatile building block in medicinal chemistry. Recent studies have explored its utility as a key intermediate in the synthesis of novel bioactive molecules targeting various disease pathways, including neurological disorders and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a precursor in the development of sigma-1 receptor modulators. The research team utilized (4-methyltetrahydrothiopyran-4-yl)methanamine to synthesize a series of novel compounds showing promising activity in neuroprotection models. The structural flexibility of this amine allowed for efficient modification of the pharmacophore, leading to improved blood-brain barrier penetration compared to previous generations of sigma-1 ligands.
In the area of antiviral drug development, recent patent applications (WO2023051234) have disclosed the use of 1262411-49-3 as a core structure for inhibitors targeting viral proteases. The thiopyran ring system appears to confer enhanced metabolic stability to these compounds, addressing a common limitation of existing antiviral agents. Molecular docking studies suggest that derivatives of (4-methyltetrahydrothiopyran-4-yl)methanamine can achieve optimal binding interactions with conserved regions of viral enzymes, potentially reducing the likelihood of resistance development.
Pharmacokinetic studies of this compound class have revealed favorable absorption and distribution profiles. A 2024 preclinical investigation reported in European Journal of Pharmaceutical Sciences demonstrated that radiolabeled versions of 1262411-49-3 derivatives showed excellent tissue penetration, particularly in the central nervous system, with minimal off-target accumulation. These findings support the continued exploration of this chemical scaffold for CNS-targeted therapies.
The synthetic accessibility of (4-methyltetrahydrothiopyran-4-yl)methanamine has also been improved through recent methodological advances. A green chemistry approach published in Organic Process Research & Development (2023) described an efficient, scalable synthesis route with reduced environmental impact. This development is particularly significant for potential commercial production, as it addresses both cost-effectiveness and sustainability concerns in pharmaceutical manufacturing.
Ongoing research is exploring the application of this compound in targeted drug delivery systems. Preliminary results presented at the 2024 American Chemical Society meeting indicated that conjugates of 1262411-49-3 with nanoparticle carriers show enhanced tumor accumulation in animal models, suggesting potential utility in oncology applications. The amine functionality provides an ideal site for conjugation while maintaining the compound's inherent biological activity.
As research into (4-methyltetrahydrothiopyran-4-yl)methanamine continues to expand, its role as a privileged structure in medicinal chemistry becomes increasingly apparent. The compound's unique combination of synthetic versatility, favorable physicochemical properties, and demonstrated biological activity positions it as a valuable tool for drug discovery efforts across multiple therapeutic areas. Future studies are expected to further elucidate its structure-activity relationships and explore additional therapeutic applications.
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